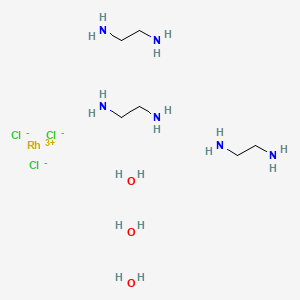
Trichlorotris(ethylenediamine)rhodium(III) trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorotris(ethylenediamine)rhodium(III) trihydrate: is a coordination complex with the chemical formula C6H30Cl3N6O3Rh . It consists of a rhodium(III) ion coordinated to three ethylenediamine (en) ligands and three chloride ions, with three water molecules of hydration. This compound is commonly used in catalysis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
In-situ Synthesis: this compound can be synthesized by reacting rhodium(III) chloride hydrate with ethylenediamine in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.
Substitution Reactions: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various coordination complexes with different ligands.
科学的研究の応用
Chemistry: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is widely used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals, particularly in drug synthesis and catalysis. Industry: It is employed in the chemical industry for the production of fine chemicals and intermediates.
作用機序
The compound exerts its effects primarily through its catalytic activity. The rhodium(III) center acts as the active site, facilitating the transfer of electrons during reactions. The ethylenediamine ligands stabilize the rhodium ion and influence its reactivity. The exact mechanism depends on the specific reaction, but generally involves the coordination and activation of substrates at the rhodium center.
類似化合物との比較
Tris(ethylenediamine)chromium(III) chloride: Similar structure but with chromium instead of rhodium.
Tris(ethylenediamine)cobalt(III) chloride: Another complex with cobalt as the central metal ion.
Tris(ethylenediamine)nickel(II) chloride: Similar ligand environment but with nickel as the central metal.
Uniqueness: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is unique due to its high catalytic activity and stability, making it particularly useful in industrial and research applications.
特性
分子式 |
C6H30Cl3N6O3Rh |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
ethane-1,2-diamine;rhodium(3+);trichloride;trihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |
InChIキー |
HHSLUQMEKOPKJG-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)
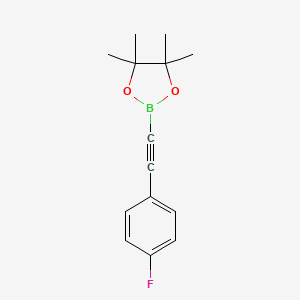
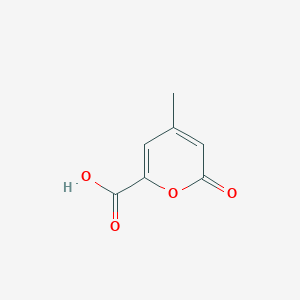

![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)
![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)



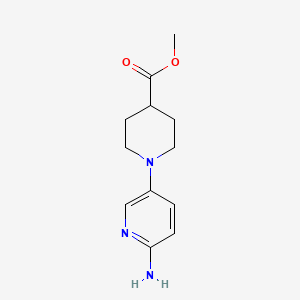
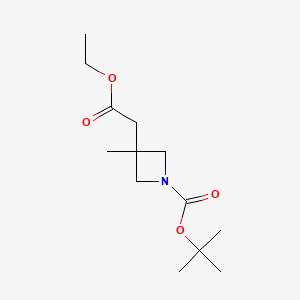
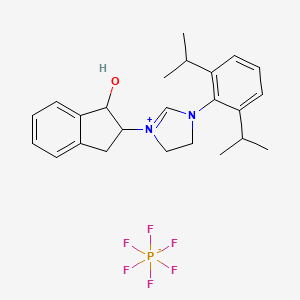
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
